4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline
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Overview
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline is a complex organic compound that features a dihydrobenzo[b][1,4]dioxin moiety, a dimethylaminomethyl group, and a methoxyaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin core, which can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . The final step involves coupling this core with the dimethylaminomethylphenyl and methoxyaniline groups under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing side reactions. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce simpler hydrocarbons or amines.
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as in the design of new pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dihydrobenzo[b][1,4]dioxin, such as:
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
What sets 4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline apart is its unique combination of functional groups, which confer specific electronic, steric, and chemical properties. This makes it particularly valuable for applications requiring precise molecular interactions or specific electronic characteristics.
Properties
Molecular Formula |
C24H26N2O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxyaniline |
InChI |
InChI=1S/C24H26N2O3/c1-26(2)16-17-6-4-7-19(14-17)25-21-11-10-18(15-23(21)27-3)20-8-5-9-22-24(20)29-13-12-28-22/h4-11,14-15,25H,12-13,16H2,1-3H3 |
InChI Key |
LEFMIEUBWDMNAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC2=C(C=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC |
Origin of Product |
United States |
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